

Toxicological Profile and Safety Assessment of Chlorfluazuron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorfluazuron

Cat. No.: B1668723

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Executive Summary

Chlorfluazuron, a benzoylurea insecticide, acts as a potent insect growth regulator by inhibiting chitin synthesis, a process vital for insect exoskeleton formation but absent in mammals. This specificity contributes to its low acute toxicity in mammalian species. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **Chlorfluazuron**, drawing from a range of non-clinical toxicity studies. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are described based on internationally recognized guidelines.

Toxicological Profile

The toxicological profile of **Chlorfluazuron** has been evaluated through a series of studies investigating its potential for acute, sub-chronic, and chronic toxicity, as well as its genotoxicity, carcinogenicity, and reproductive and developmental effects.

Acute Toxicity

Chlorfluazuron exhibits low acute oral toxicity in mammalian species. The median lethal dose (LD50) has been determined in several studies, as summarized in the table below.

Table 1: Acute Toxicity of **Chlorfluazuron**

Species	Sex	Route of Administration	LD50 (mg/kg bw)	Observed Clinical Signs	Reference
Rat	Male/Female	Oral	> 8,500	Dyspnea, exophthalmos, unkempt fur, hunchback position	[1]
Mouse	Male/Female	Oral	> 8,500	No specific signs reported	[2]
Rabbit	Male/Female	Dermal	> 2,000	Non-irritating	[3]
Rat	Male/Female	Inhalation (4h)	> 2.4 mg/L	No specific signs reported	[1]
Quail	-	Oral	> 2,510	No specific signs reported	[1]
Mallard Duck	-	Oral	> 2,510	No specific signs reported	

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of long-term exposure to **Chlorfluazuron**. The primary target organs identified are the liver and thyroid gland.

Table 2: Sub-chronic and Chronic Toxicity of **Chlorfluazuron**

Species	Study Duration	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings at LOAEL	Reference
Rat	90-day	Oral	2.97 (Male)	-	Increased liver weight and serum cholesterol	
Rat	2-year	Oral	125 (Male), 3.3 (Female)	-	Increased mortality (males), increased total and esterified cholesterol (females)	
Mouse	2-year	Oral	-	-	Increased incidence of endometrial stromal sarcoma (genotoxic mechanism unlikely)	
Dog	-	Oral	-	-	No specific data available in search results	

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the mutagenic and clastogenic potential of **Chlorfluazuron**. The overall weight of evidence suggests that **Chlorfluazuron** is not genotoxic.

Table 3: Genotoxicity of **Chlorfluazuron**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	
DNA Repair	-	-	Negative	
In vivo Micronucleus Test	Mouse bone marrow	-	Negative	

While most regulatory assessments conclude a lack of genotoxicity relevant to human health, some studies using *Drosophila melanogaster* have suggested potential genotoxic effects, including aneuploidy, chromosomal aberrations, and DNA fragmentation. However, the relevance of these findings to mammals is considered low.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In rats, **Chlorfluazuron** was not found to be carcinogenic. In mice, a significant increase in the incidence of endometrial stromal sarcoma was observed; however, it was concluded that a genotoxic mechanism was unlikely to be involved.

Reproductive and Developmental Toxicity

Chlorfluazuron has been evaluated for its potential to cause reproductive and developmental toxicity. The available data indicate that it is not a reproductive or developmental toxicant.

Table 4: Reproductive and Developmental Toxicity of **Chlorfluazuron**

Species	Study Type	NOAEL (mg/kg bw/day)	Key Findings	Reference
Rat	Two-generation reproduction	> 1000	No adverse effects on reproduction	
Rat	Developmental	> 1000	Not teratogenic	
Rabbit	Developmental	> 1000	Not teratogenic	

Neurotoxicity

Specific neurotoxicity studies for **Chlorfluazuron** are not extensively detailed in the available public literature. A subacute neurotoxicity study in rats showed no evidence of neurotoxic effects. In cases of intentional ingestion of **Chlorfluazuron**-containing insecticides, observed mental changes were attributed to the solvent naphtha rather than **Chlorfluazuron** itself, given the low mammalian toxicity of the active ingredient.

Safety Assessment

The safety assessment of **Chlorfluazuron** involves the determination of health-based guidance values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Acceptable Daily Intake (ADI).

No-Observed-Adverse-Effect-Level (NOAEL)

The lowest NOAEL identified across all toxicological studies was 2.97 mg/kg bw/day in a 90-day subacute toxicity study in male rats. However, for the purpose of establishing a long-term exposure limit, the Food Safety Commission of Japan (FSCJ) considered the NOAEL of 3.3 mg/kg bw/day from a two-year chronic toxicity/carcinogenicity study in female rats to be more appropriate due to the longer duration of the study.

Acceptable Daily Intake (ADI)

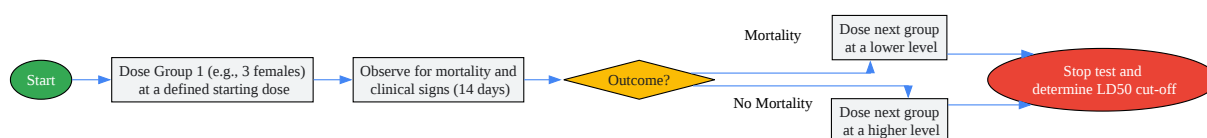
The FSCJ established an ADI of 0.033 mg/kg bw/day for **Chlorfluazuron**. This was calculated by applying a safety factor of 100 to the NOAEL of 3.3 mg/kg bw/day from the two-year rat study.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **Chlorfluazuron** are based on internationally accepted guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

- Test System: Typically, young adult rats of a standard laboratory strain.
- Dose Administration: A single oral dose administered by gavage.
- Procedure: Animals are fasted prior to dosing. A stepwise procedure is used where a small group of animals (usually 3) of a single sex is dosed at a defined level. The outcome determines the dose for the next group.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

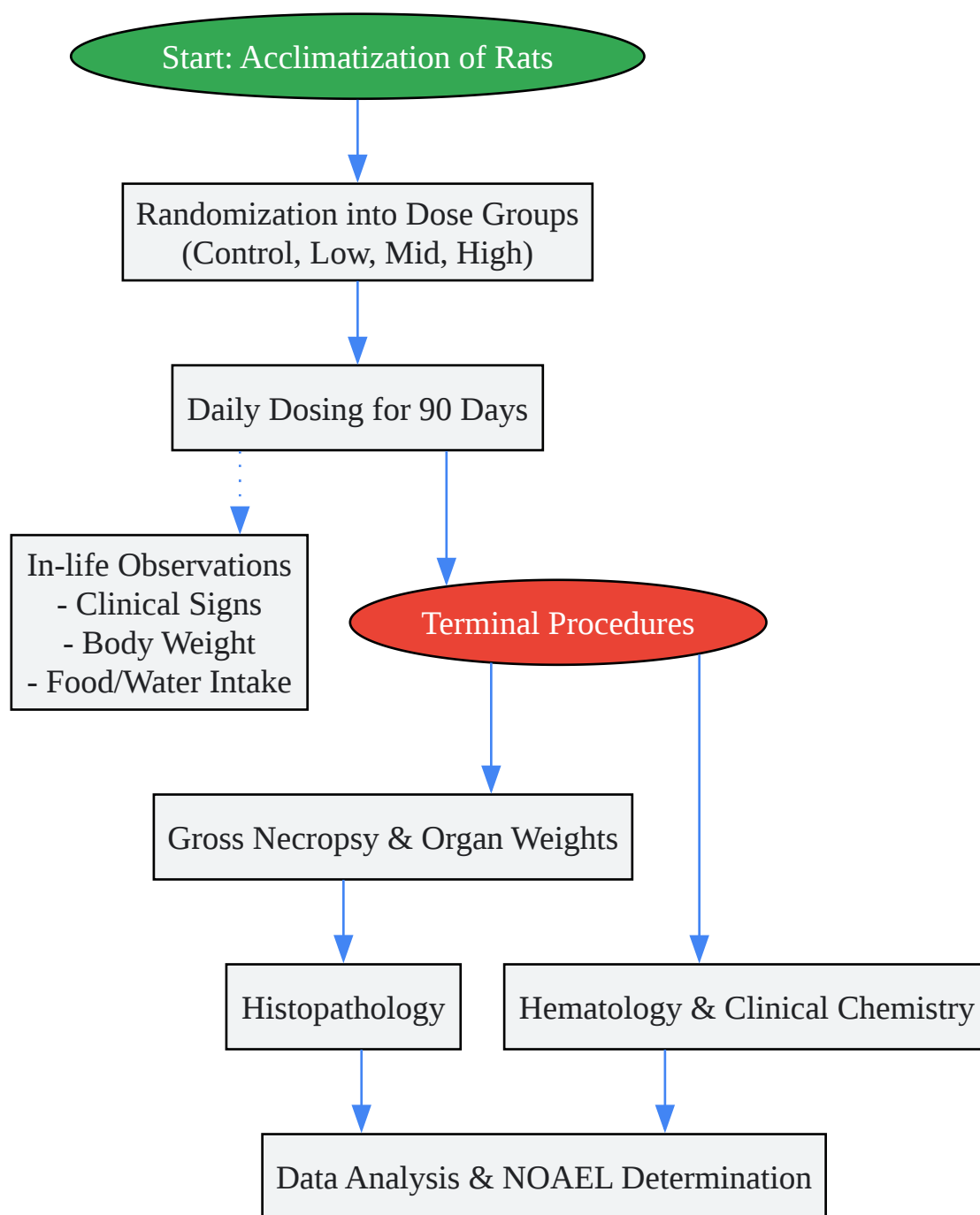


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Caption: Acute Oral Toxicity Experimental Workflow.

90-Day Sub-chronic Oral Toxicity Study (as per OECD Guideline 408)

- **Test System:** Typically, rats of a standard laboratory strain.
- **Dose Administration:** The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
- **Groups:** At least three dose groups and a control group, with a recommended 20 animals per sex per group.
- **Observations:** Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are conducted at termination.
- **Pathology:** All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on all animals in the control and high-dose groups, and on any tissues showing gross abnormalities in other groups.

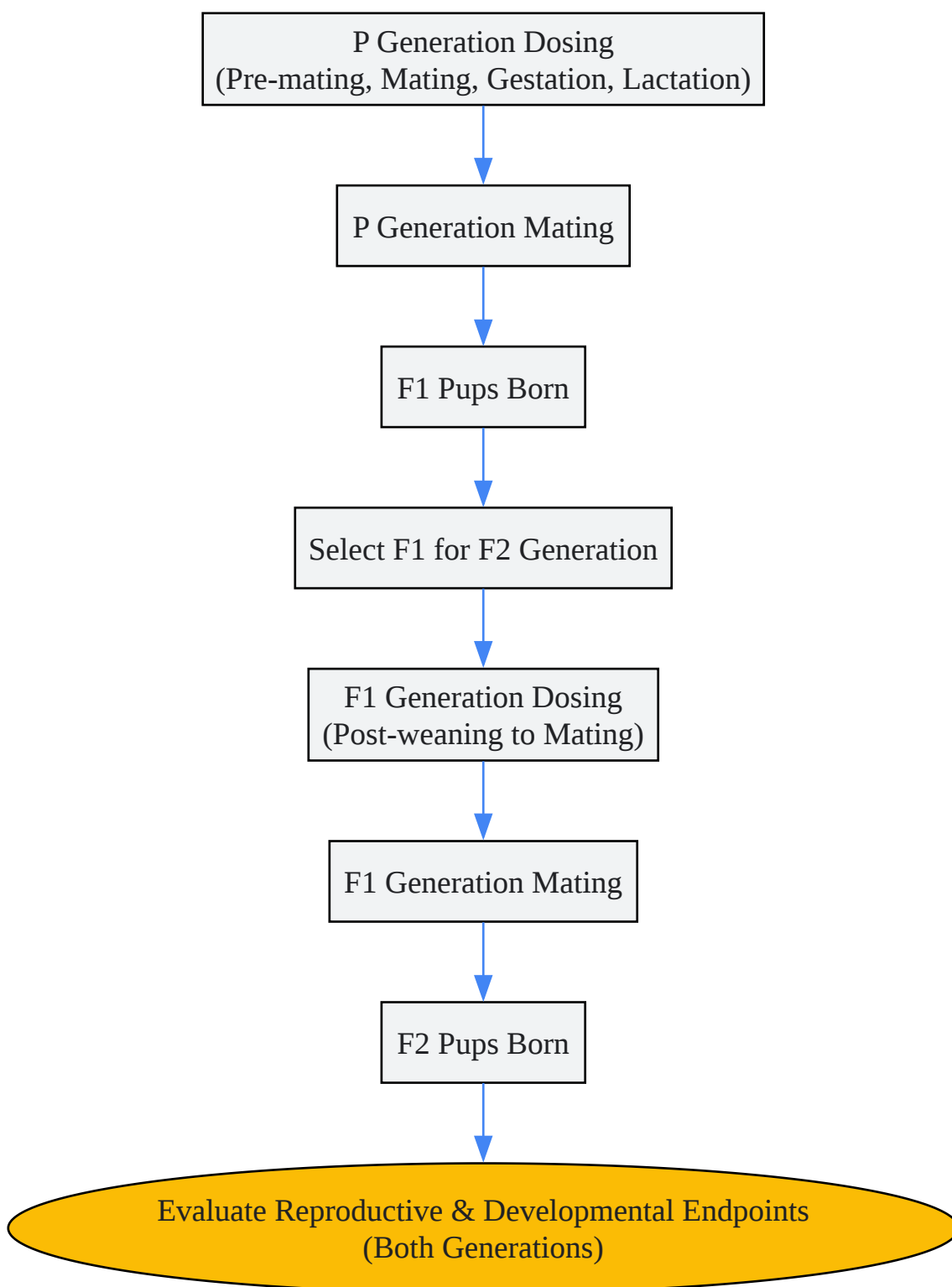


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Caption: 90-Day Sub-chronic Toxicity Study Workflow.

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

- Test System: Typically, rats.
- Procedure: The test substance is administered to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the test substance through to their mating and the production of the second-generation (F2) offspring.
- Endpoints: Effects on male and female reproductive performance (e.g., fertility, gestation length), and on the viability, growth, and development of the offspring are evaluated.



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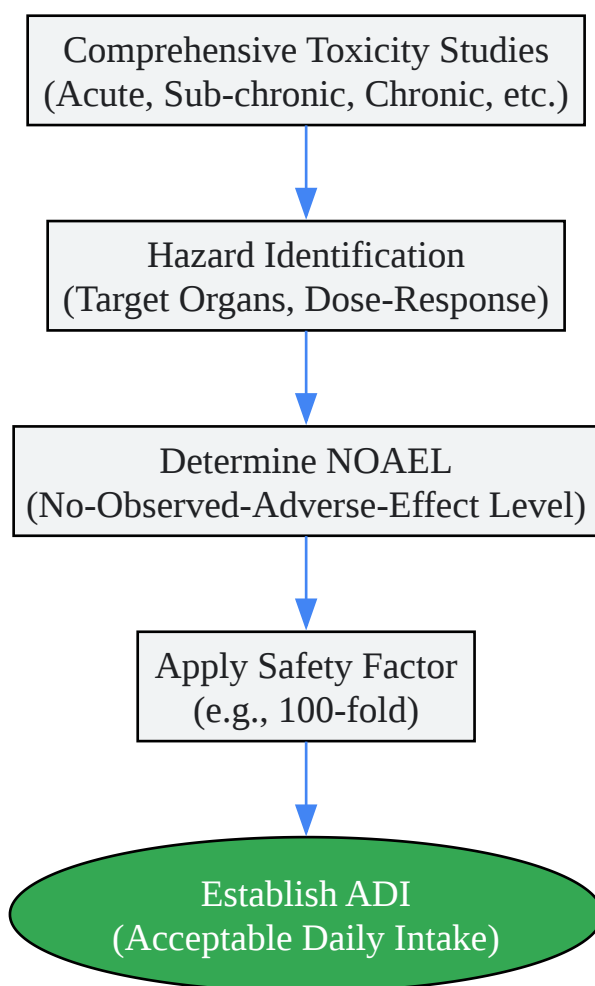
Caption: Two-Generation Reproductive Toxicity Study Workflow.

Genotoxicity Assays

- Ames Test (OECD Guideline 471): This bacterial reverse mutation assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The test is conducted with and without a metabolic activation system (S9 mix).
- In Vitro Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., CHO cells or human lymphocytes).
- In Vivo Micronucleus Test (OECD Guideline 474): This test evaluates the potential of a substance to cause chromosomal damage in the bone marrow of rodents by measuring the frequency of micronucleated erythrocytes.

Mechanism of Action and Mammalian Signaling Pathways

Chlorfluazuron's primary mode of action in insects is the inhibition of chitin synthesis, a key component of the insect cuticle. This mechanism is highly specific to arthropods and is not present in mammals. Consequently, there is a lack of evidence from the reviewed literature to suggest that **Chlorfluazuron** directly interacts with or modulates specific mammalian signaling pathways at toxicologically relevant doses. The observed toxic effects in mammals, such as on the liver and thyroid, are likely the result of general toxicological stress at high dose levels rather than interference with a specific signaling cascade.



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Caption: Safety Assessment and ADI Derivation Logic.

Conclusion

Chlorfluazuron demonstrates a low order of acute toxicity in mammals and is not considered to be genotoxic, carcinogenic in rats, or a reproductive or developmental toxicant. The primary target organs upon repeated exposure at high doses are the liver and thyroid. The established Acceptable Daily Intake (ADI) of 0.033 mg/kg bw/day, based on long-term toxicity studies in rats and the application of a 100-fold safety factor, provides a robust margin of safety for human exposure. The insect-specific mode of action of **Chlorfluazuron** underpins its favorable toxicological profile in mammalian species. This guide provides a foundational understanding for professionals involved in the assessment and development of chemical compounds.

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- To cite this document: BenchChem. [Toxicological Profile and Safety Assessment of Chlorfluazuron: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668723#toxicological-profile-and-safety-assessment-of-chlorfluazuron>]

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